molecular formula C18H29N7 B5605477 1-(4-cyclopropyl-5-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

1-(4-cyclopropyl-5-{1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine

Cat. No. B5605477
M. Wt: 343.5 g/mol
InChI Key: JJFHLTDUJMLCCR-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that feature heterocyclic structures, including imidazole and triazole rings, linked to a piperidine moiety. These features suggest its potential for biological activity, given the prevalence of these motifs in bioactive molecules.

Synthesis Analysis

The synthesis of compounds closely related to the target molecule often involves multi-step synthetic pathways that start from simpler heterocyclic compounds. For instance, the synthesis of bioactive heterocycles can involve condensation reactions, cyclization, and functional group transformations, utilizing base catalysis in solvents such as N,N-dimethylformamide (DMF) (Thimmegowda et al., 2009).

Molecular Structure Analysis

The molecular structure of related compounds often showcases intermolecular hydrogen bonding, specific conformational features like chair conformations in piperidine rings, and crystallographic characteristics such as space groups and cell parameters that are crucial for understanding the compound's 3D arrangement and potential interactions (Boechat et al., 2016).

properties

IUPAC Name

1-[4-cyclopropyl-5-[1-[(1-methylimidazol-2-yl)methyl]piperidin-4-yl]-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N7/c1-22(2)12-17-20-21-18(25(17)15-4-5-15)14-6-9-24(10-7-14)13-16-19-8-11-23(16)3/h8,11,14-15H,4-7,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFHLTDUJMLCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCC(CC2)C3=NN=C(N3C4CC4)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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